2-(2-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
CAS No.: 946351-47-9
Cat. No.: VC11969962
Molecular Formula: C20H23FN2O4S
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946351-47-9 |
|---|---|
| Molecular Formula | C20H23FN2O4S |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 2-(2-fluorophenoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
| Standard InChI | InChI=1S/C20H23FN2O4S/c1-2-12-28(25,26)23-11-5-6-15-9-10-16(13-18(15)23)22-20(24)14-27-19-8-4-3-7-17(19)21/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,22,24) |
| Standard InChI Key | RAWIJNCLROEGJH-UHFFFAOYSA-N |
| SMILES | CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F |
| Canonical SMILES | CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F |
Introduction
The compound 2-(2-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a complex organic molecule with a specific chemical structure. It has a molecular formula of C20H23FN2O4S and a molecular weight of 406.4710 g/mol . This compound is not widely discussed in the literature, but its structure suggests potential applications in pharmaceutical or chemical research due to its unique combination of functional groups.
Potential Biological Activities:
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Enzyme Inhibition: Sulfonyl groups are known to participate in enzyme inhibition by forming covalent bonds with active site residues.
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Receptor Binding: The tetrahydroquinoline core and the fluorophenoxy group could interact with specific receptors, influencing cellular signaling pathways.
Synthesis and Chemical Modifications
The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydroquinoline ring, introduction of the propane-1-sulfonyl group, and attachment of the 2-fluorophenoxy moiety. Chemical modifications could involve altering the sulfonyl group or the fluorophenoxy moiety to enhance biological activity or pharmacokinetic properties.
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